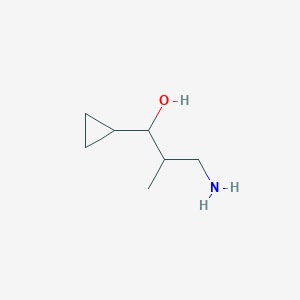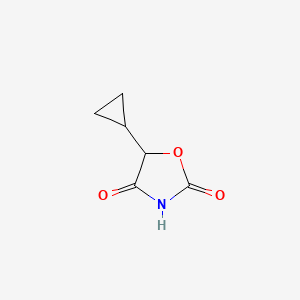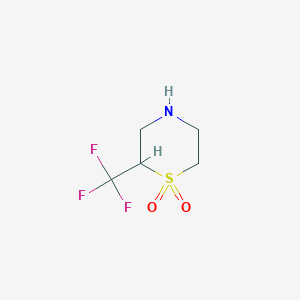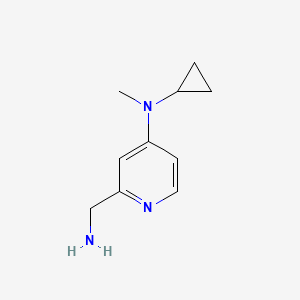
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the reaction of a suitable precursor with an appropriate reagent under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in similar applications.
Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with applications in organic synthesis.
Uniqueness
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one is unique due to its specific structure, which allows for distinct interactions with biological targets and its versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-1-pyrrolidin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(10)7-4-3-5-9-7/h7,9H,1,3-5H2,2H3 |
InChI Key |
LXVKLAUUTOHTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)



![4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)


![{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)
![5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B13193648.png)



